(1-Cyclopropylcyclopropyl)methanamine hydrochloride
Overview
Description
“(1-Cyclopropylcyclopropyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H14ClN . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “(1-Cyclopropylcyclopropyl)methanamine hydrochloride” is represented by the InChI code 1S/C7H13N.ClH/c8-5-7(3-4-7)6-1-2-6;/h6H,1-5,8H2;1H
.
Physical And Chemical Properties Analysis
“(1-Cyclopropylcyclopropyl)methanamine hydrochloride” is a powder . It has a molecular weight of 147.65 . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides : This research discusses the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine, highlighting the chemical versatility and potential for creating a broad spectrum of biologically active compounds (Aghekyan, Panosyan, & Markaryan, 2013).
Antiviral Activity Evaluation : A study on the synthesis of some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, including aminoadamantane derivatives, underlines the potential of (1-Cyclopropylcyclopropyl)methanamine hydrochloride in developing antiviral agents (Kolocouris et al., 1994).
Improved Industrial Synthesis of Antidepressants : The synthesis of sertraline hydrochloride, an effective antidepressant, uses intermediates such as methanamines, showing the role of (1-Cyclopropylcyclopropyl)methanamine hydrochloride in pharmaceutical manufacturing (Vukics et al., 2002).
Advanced Applications in Organic Chemistry
Novel Compound Synthesis and Characterization : Research involving the synthesis of new compounds like 1,3-Dithiolane Compound N, N-dimethyl, highlights the importance of (1-Cyclopropylcyclopropyl)methanamine hydrochloride in creating structurally complex and potentially useful organic compounds (Zhai, 2014).
Development of Serotonin Receptor Agonists : A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine shows its application in developing serotonin receptor agonists with potential antidepressant activity (Sniecikowska et al., 2019).
Efficient Transfer Hydrogenation Reactions : The use of (4-Phenylquinazolin-2-yl)methanamine in synthesizing N-heterocyclic ruthenium(II) complexes for transfer hydrogenation reactions exemplifies the compound's role in facilitating efficient chemical processes (Karabuğa et al., 2015).
Synthesis of BCP Benzylamines : Incorporating (1-Cyclopropylcyclopropyl)methanamine hydrochloride into bioactive molecules like bicyclo[1.1.1]pentanes (BCPs) demonstrates its utility in medicinal chemistry for creating drug candidates with improved qualities (Shelp & Walsh, 2018).
Safety and Hazards
The safety information available indicates that “(1-Cyclopropylcyclopropyl)methanamine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
The primary targets of (1-Cyclopropylcyclopropyl)methanamine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
In such an environment, methenamine is hydrolyzed to formaldehyde, which is highly bactericidal
Biochemical Pathways
Given its potential similarity to methenamine, it may be involved in pathways related to bacterial metabolism, but this is speculative and requires further investigation .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of (1-Cyclopropylcyclopropyl)methanamine hydrochloride’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Cyclopropylcyclopropyl)methanamine hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
properties
IUPAC Name |
(1-cyclopropylcyclopropyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-5-7(3-4-7)6-1-2-6;/h6H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHWOGAATFTNQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylcyclopropyl)methanamine hydrochloride | |
CAS RN |
1423027-90-0 | |
Record name | (1-cyclopropylcyclopropyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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